molecular formula C22H20BrNO4 B3340204 6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one CAS No. 297157-87-0

6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one

Cat. No. B3340204
CAS RN: 297157-87-0
M. Wt: 442.3 g/mol
InChI Key: KPOXOTVERMGJQS-UHFFFAOYSA-N
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Description

6-Bromo-4-(3,4,5-trimethoxyphenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one is a chemical compound with potential applications in scientific research. This compound is also known as BRQ and has been studied for its potential use in various fields of research.

Mechanism of Action

BRQ works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
BRQ has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BRQ has also been found to inhibit the growth of cancer cells and to reduce the size of tumors.

Advantages and Limitations for Lab Experiments

BRQ has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase II and has been found to be effective in the treatment of cancer. However, there are also limitations to the use of BRQ in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions in the study of BRQ. It has been suggested that BRQ could be used in combination with other drugs to enhance its anti-cancer properties. Further research is also needed to determine the optimal dosage and administration of BRQ for the treatment of cancer. Additionally, the potential use of BRQ in the treatment of other diseases, such as Alzheimer's disease, should be explored.

Scientific Research Applications

BRQ has been studied for its potential applications in scientific research. It has been found to have anti-cancer properties and has been studied as a potential treatment for cancer. BRQ has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOXOTVERMGJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387489
Record name ST50261711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

CAS RN

297157-87-0
Record name ST50261711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 297157-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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